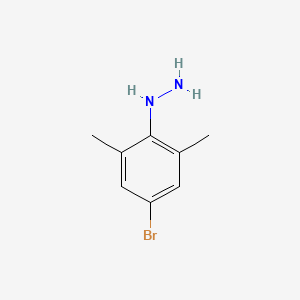







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([NH:9][NH2:10])=[C:4]([CH3:11])[CH:3]=1.[ClH:12].CO>C(OCC)(=O)C>[ClH:12].[Br:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([NH:9][NH2:10])=[C:6]([CH3:8])[CH:7]=1 |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=C1)C)NN)C
|
|
Name
|
|
|
Quantity
|
88.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CO
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 25 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate until the solid
|
|
Type
|
CUSTOM
|
|
Details
|
The white solid was dried in vacuo
|


Reaction Time |
25 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.BrC1=CC(=C(C(=C1)C)NN)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 80 g | |
| YIELD: PERCENTYIELD | 64% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |